molecular formula C20H29ClN2O2 B1212276 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole CAS No. 69982-17-8

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole

Cat. No. B1212276
CAS RN: 69982-17-8
M. Wt: 364.9 g/mol
InChI Key: ABAXWMATQNAOLI-UHFFFAOYSA-N
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Patent
US04232161

Procedure details

Hydrazine hydrate (15.7 ml, 0.32 m) was added over a 20 min. period to a slurry of 100 g (0.272 m) of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione in 300 ml of methanol. The internal temperature rose to a maximum of 50° C. during the addition. The reaction mixture was heated at reflux for one hour, and the solvent was then removed in vacuo. The residue was dissolved in 300 ml of methylene dichloride and the resulting solution was washed with three 100 ml portions of water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to leave 100 g of 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole as a colorless oil.
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:6]=1[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([C:19](=O)[CH2:20][CH3:21])[C:15](=O)[CH2:16][CH3:17]>CO>[Cl:4][C:5]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:6]=1[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[C:19]([CH2:20][CH3:21])=[N:2][NH:3][C:15]=1[CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
15.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(OCCCCCCC(C(CC)=O)C(CC)=O)C=CC(=C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The internal temperature rose to a maximum of 50° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of methylene dichloride
WASH
Type
WASH
Details
the resulting solution was washed with three 100 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCCCC=2C(=NNC2CC)CC)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.